molecular formula C18H12N2O2 B1297486 5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl- CAS No. 102913-26-8

5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl-

Cat. No. B1297486
M. Wt: 288.3 g/mol
InChI Key: ZTKMQAKQDWNBLA-UHFFFAOYSA-N
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Description

“5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl-” is a chemical compound that belongs to the family of indole derivatives . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and have been used in multicomponent reactions (MCRs) to access complex molecules .


Synthesis Analysis

The synthesis of indole derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . For example, the reaction of indole-3-carbaldehyde with N-(4-oxo-2-thioxothiazolidin-3-yl)-carbamides or 3-morpholino-2-thioxothiazolidine provided respectively 5-[(R-1H-indol-3-yl)methylene]-4-oxo-2-thioxothiazolidin-3-ylcarbamides .


Molecular Structure Analysis

Indole derivatives are aromatic compounds that contain a benzenoid nucleus and have 10 π-electrons . They are similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives are known to participate in a variety of chemical reactions. They are often used in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Scientific Research Applications

Nonlinear Optical Properties

Murthy et al. (2010) synthesized and studied the nonlinear optical properties of 4-substituted benzylidene-2-phenyl oxazol-5-ones, including a derivative similar to the compound , highlighting their potential in photonics and electronics due to their large nonlinearity originating from extensively delocalized π-electron distribution. These compounds were characterized using various spectroscopic techniques and exhibited significant interest for applications in photonics, with studies conducted using Z-scan techniques to explore their photophysical properties (Murthy et al., 2010).

Bioactive Small Molecules

Mavridis et al. (2020) reported on the synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones and their subsequent conversion to benzamides, demonstrating a wide range of biological activities. The synthesized compounds showed significant in vitro anti-lipid peroxidation activity, inhibitory activity against lipoxygenase and trypsin-induced proteolysis, and potential for use in inhibiting carrageenin-induced paw edema and nociception. This study underlines the compound's versatility as a scaffold for developing bioactive molecules with potential therapeutic applications (Mavridis et al., 2020).

Template for Synthesis of Functionalized Oxazoles

Misra and Ila (2010) demonstrated the use of 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles. This work shows the compound's utility in organic synthesis, enabling the creation of a diverse array of oxazole derivatives through nucleophilic ring-opening followed by cyclization, showcasing its adaptability for synthesizing complex organic molecules (Misra & Ila, 2010).

Anticancer Activity

A study on new 2-aryl-4-(4-methoxybenzylidene)-5-oxazolone scaffolds evaluated their anticancer activity against several human cancer cell lines. These compounds, derived from the oxazolone class, were synthesized using Erlenmeyer conditions and demonstrated promising activity, particularly against hepatocellular carcinoma and colorectal carcinoma cell lines, highlighting the potential of oxazolone derivatives in cancer therapy research (Biointerface Research in Applied Chemistry, 2020).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . Therefore, the future directions in the research of “5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl-” and other indole derivatives could involve further exploration of their therapeutic potential and the development of novel synthetic strategies.

properties

IUPAC Name

4-(indol-3-ylidenemethyl)-2-phenyl-1,3-oxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-18-16(20-17(22-18)12-6-2-1-3-7-12)10-13-11-19-15-9-5-4-8-14(13)15/h1-11,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKMQAKQDWNBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=C3C=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl-

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